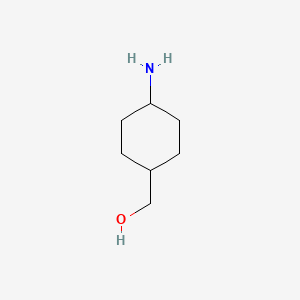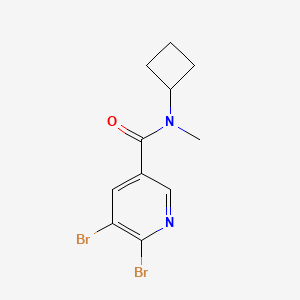![molecular formula C19H12ClN3O2S B2890747 N'-(3-chlorobenzoyl)thieno[2,3-b]quinoline-2-carbohydrazide CAS No. 478079-50-4](/img/structure/B2890747.png)
N'-(3-chlorobenzoyl)thieno[2,3-b]quinoline-2-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N’-(3-chlorobenzoyl)thieno[2,3-b]quinoline-2-carbohydrazide” is a chemical compound with the molecular formula C19H12ClN3O2S . It has an average mass of 381.836 Da and a monoisotopic mass of 381.033875 Da .
Molecular Structure Analysis
The InChI code for this compound is 1S/C19H12ClN3O2S/c20-14-6-3-5-12(9-14)17(24)22-23-18(25)16-10-13-8-11-4-1-2-7-15(11)21-19(13)26-16/h1-10H, (H,22,24) (H,23,25) . This code provides a detailed description of the molecular structure of the compound.Applications De Recherche Scientifique
Synthesis and Antimicrobial Activity
Researchers have developed several methods for synthesizing quinoline thiosemicarbazide derivatives, including N'-(3-chlorobenzoyl)thieno[2,3-b]quinoline-2-carbohydrazide, and explored their biological activities. For instance, Keshk et al. (2008) described the synthesis of quinoline-2-carbohydrazide derivatives and evaluated their antimicrobial activity. These compounds demonstrated significant antimicrobial properties against various microorganisms (Keshk, El-Desoky, Hammouda, Abdel-Rahman, & Hegazi, 2008). Similarly, Özyanik et al. (2012) synthesized quinoline derivatives containing an azole nucleus and assessed their antimicrobial effectiveness, indicating the potential of such compounds in addressing bacterial and fungal infections (Özyanik, Demirci, Bektaş, & Demirbas, 2012).
Anticancer Properties
The synthesis of novel quinoline derivatives has also been explored for their potential anticancer properties. Jarak et al. (2005) studied the interactions of cyclic quinoline derivatives with DNA/RNA and evaluated their antiproliferative effects on human tumor cells, suggesting a mechanism involving topoisomerase "poisoning" (Jarak, Kralj, Šuman, Pavlović, Dogan, Piantanida, Žinić, Pavelić, & Karminski-Zamola, 2005). Bingul et al. (2016) identified a new scaffold with quinoline hydrazide derivatives showing significant selectivity and potency against neuroblastoma and breast adenocarcinoma cell lines, highlighting their therapeutic potential (Bingul, Tan, Gardner, Sutton, Arndt, Marshall, Cheung, Kumar, & Black, 2016).
Novel Synthesis Methods
Advancements in synthesis techniques for quinoline derivatives have been reported, focusing on improving efficiency and reducing reaction times. For example, Nandeshwarappa et al. (2005) developed an efficient microwave-assisted synthesis method for thieno[2,3-b]quinolines under solvent-free conditions, demonstrating a novel approach to generating these compounds more effectively (Nandeshwarappa, Aruna Kumar, Naik, & Mahadevan, 2005).
Biological Evaluation and Molecular Docking
Investigations into the biological activities of quinoline-2-carbohydrazide derivatives extend into evaluating their antioxidant and anti-inflammatory properties. Mahajan et al. (2016) synthesized 3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide derivatives and assessed their in vitro activities, with molecular docking studies providing insights into the structure-activity relationships (Mahajan, Nikam, Khedkar, Jha, Sarkar, & Gill, 2016).
Safety and Hazards
Propriétés
IUPAC Name |
N'-(3-chlorobenzoyl)thieno[2,3-b]quinoline-2-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12ClN3O2S/c20-14-6-3-5-12(9-14)17(24)22-23-18(25)16-10-13-8-11-4-1-2-7-15(11)21-19(13)26-16/h1-10H,(H,22,24)(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJGRAOFNHBEFFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=C(SC3=N2)C(=O)NNC(=O)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[(2-Chloro-6-fluorophenyl)(cyano)methyl]benzenecarbonitrile](/img/structure/B2890664.png)
![6-chloro-1-[(3-chlorobenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole](/img/structure/B2890666.png)

![2-Chloro-N-[1-(phenoxymethyl)cyclopropyl]propanamide](/img/structure/B2890670.png)

![N-(2-methoxyphenyl)-1-(pyridin-4-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2890672.png)
![N-benzyl-2-(7-(4-fluorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2890673.png)
![N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide](/img/structure/B2890674.png)
![1-{1-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}piperazine](/img/structure/B2890675.png)
![1-(3-bromophenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2890677.png)

![methyl 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2890681.png)

![4-[benzyl(ethyl)sulfamoyl]-N-(4-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2890685.png)
